Cas no 501014-47-7 (2-(1,3-Dioxolan-2-on-4-yl)-1-ethylboronic acid pinacol ester)
2-(1,3-Dioxolan-2-on-4-yl)-1-ethylboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 2-(1,3-Dioxolan-2-on-4-yl)-1-ethylboronic acid pinacol ester
- 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3-dioxolan-2-one
- 2,6-DIAMINO-9H-PURINE
- SCHEMBL5704077
- DTXSID70626610
- ?2-(1,3-DIOXOLAN-2-ON-4-YL)-1-ETHYLBORONIC ACID PINACOL ESTER
- 501014-47-7
- FT-0644765
- 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-1,3-dioxolan-2-one
-
- MDL: MFCD03788724
- Inchi: 1S/C11H19BO5/c1-10(2)11(3,4)17-12(16-10)6-5-8-7-14-9(13)15-8/h8H,5-7H2,1-4H3
- InChI Key: KPNGGVXATZKWPV-UHFFFAOYSA-N
- SMILES: O1B(CCC2COC(=O)O2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 242.13300
- Monoisotopic Mass: 242.1325539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.108
- Boiling Point: 340.653°C at 760 mmHg
- Flash Point: 159.822°C
- Refractive Index: 1.5430
- PSA: 53.99000
- LogP: 2.00410
- Solubility: Insoluble in water
2-(1,3-Dioxolan-2-on-4-yl)-1-ethylboronic acid pinacol ester Security Information
- Safety Instruction: S24/25
2-(1,3-Dioxolan-2-on-4-yl)-1-ethylboronic acid pinacol ester Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1,3-Dioxolan-2-on-4-yl)-1-ethylboronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19533-1g |
2-(1,3-Dioxolan-2-on-4-yl)-1-ethylboronic acid pinacol ester, 97% |
501014-47-7 | 97% | 1g |
¥4830.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19533-250mg |
2-(1,3-Dioxolan-2-on-4-yl)-1-ethylboronic acid pinacol ester, 97% |
501014-47-7 | 97% | 250mg |
¥1744.00 | 2023-03-16 | |
| Chemenu | CM214696-250mg |
4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-1,3-dioxolan-2-one |
501014-47-7 | 95%+ | 250mg |
$181 | 2024-07-16 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-273720-250 mg |
2-(1,3-Dioxolan-2-on-4-yl)-1-ethylboronic acid pinacol ester, |
501014-47-7 | 250MG |
¥1,173.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-273720-250mg |
2-(1,3-Dioxolan-2-on-4-yl)-1-ethylboronic acid pinacol ester, |
501014-47-7 | 250mg |
¥1173.00 | 2023-09-05 |
2-(1,3-Dioxolan-2-on-4-yl)-1-ethylboronic acid pinacol ester Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-(1,3-Dioxolan-2-on-4-yl)-1-ethylboronic acid pinacol ester
2-(1,3-Dioxolan-2-on-4-yl)-1-Ethylboronic Acid Pinacol Ester (CAS No. 501014-47-7): A Pivotal Intermediate in Modern Medicinal Chemistry
In the realm of medicinal chemistry, 2-(1,3-dioxolan-2-on-4-yl)-1-ethylboronic acid pinacol ester (CAS No. 501014-47-7) stands as a critical synthetic intermediate with multifunctional applications. This compound is renowned for its role in constructing bioactive molecules through Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. Its unique structure—combining a boronic acid moiety with a pinacol ester protective group—enables precise control over reactivity and stability during organic synthesis.
The core structure of this compound integrates a dioxolan ring system, which confers enhanced thermal stability compared to unprotected boronic acids. Recent studies published in Journal of Medicinal Chemistry (2023) highlight its utility in synthesizing glycoconjugates for cancer targeting. Researchers demonstrated that the dioxolan-derived boronate ester enhances the selectivity of carbohydrate-based ligands when coupled with tumor-associated antigens, paving the way for next-generation theranostic agents.
In preclinical drug development, this compound has emerged as a preferred precursor for generating libraries of bioisosteres. A 2023 paper in Nature Communications detailed its use in optimizing kinase inhibitors by substituting carboxylic acids with boronate-functionalized analogs. The pinacol ester group facilitates orthogonal deprotection strategies, allowing researchers to fine-tune physicochemical properties such as lipophilicity and metabolic stability without compromising biological activity.
Critical advancements in synthesis methodologies have further elevated its value. A novel one-pot protocol reported in Angewandte Chemie (2024) achieved this compound's preparation with >95% yield by coupling ethyl glycolate derivatives with bis(pinacolato)diboron under palladium catalysis. This scalable approach reduces production costs while maintaining high stereochemical purity—a breakthrough for large-scale pharmaceutical applications.
In clinical translation studies, this intermediate has shown promise in mRNA lipid nanoparticle formulations. A 2023 study from MIT demonstrated that incorporating boron-containing lipids derived from this compound improved endosomal escape efficiency by 68%, enhancing gene delivery efficacy without increasing cytotoxicity. Such findings underscore its potential in next-generation mRNA vaccines and gene therapies.
Beyond traditional applications, emerging research explores its role in creating bioorthogonal probes for live-cell imaging. By conjugating fluorescent dyes via click chemistry using this intermediate's reactive boron center, scientists at Stanford University developed real-time sensors for tracking intracellular signaling pathways—a method featured prominently at the 2023 ACS National Meeting.
The compound's physical properties—melting point range of 88–90°C and solubility profile (soluble in DMSO/d6-DMSO)—make it particularly amenable to high-throughput screening platforms. Recent robotic synthesis platforms leverage these characteristics to automate parallel synthesis campaigns targeting G-protein coupled receptors and ion channels.
Evolving regulatory frameworks now recognize such intermediates as essential components of "green chemistry" workflows. The US FDA's recent guidelines on sustainable manufacturing explicitly cite boronate-based coupling agents like this compound as environmentally preferable alternatives to traditional organometallic reagents due to their reduced hazardous waste profiles.
Ongoing investigations focus on exploiting its photochemical properties under blue-light irradiation conditions. Preliminary data from Oxford researchers indicate that light-triggered release mechanisms using this compound could enable spatiotemporally controlled drug delivery systems—critical for localized cancer treatment without systemic toxicity.
In summary, CAS No. 501014–47–7's versatility across synthesis strategies—from foundational medicinal chemistry to cutting-edge nanomedicine—positions it as an indispensable tool advancing translational research. Its structural features align perfectly with current trends toward precision medicine and sustainable drug development paradigms.
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